1,3-Diethyl 2-(3-phenylpropyl)propanedioate
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Overview
Description
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is an organic compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its phenylpropyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-phenylpropylmalonate typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of diethyl 3-phenylpropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(3-phenylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base for deprotonation and enolate formation.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Substituted Acetic Acids: Formed through decarboxylation reactions.
Scientific Research Applications
1,3-Diethyl 2-(3-phenylpropyl)propanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-phenylpropylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the malonate core, which stabilizes the enolate ion through resonance.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester used in similar synthetic applications.
Diethyl Phenylmalonate: Another aromatic malonic ester with similar reactivity but different substitution patterns.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and other organic molecules.
Uniqueness
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is unique due to its phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex organic molecules, particularly those with pharmaceutical and industrial significance.
Properties
CAS No. |
26395-09-5 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
diethyl 2-(3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI Key |
IRRMRULGUABRDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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